Dihydroabietyl phthalate
Description
Dihydroabietyl phthalate is a specialized phthalate ester derived from hydrogenated abietyl alcohol (a resin acid derivative) and phthalic anhydride. Its structure combines a partially hydrogenated abietyl moiety with the phthalate backbone, resulting in a high-boiling, chemically stable compound. Key applications include its use as a fluxing agent in solder and brazing processes, where its thermal stability and low reactivity with metals are critical . Unlike conventional short-chain phthalates (e.g., dimethyl or diethyl phthalates), this compound is tailored for industrial applications requiring resistance to degradation at elevated temperatures.
Properties
CAS No. |
26760-71-4 |
|---|---|
Molecular Formula |
C48H70O4 |
Molecular Weight |
711.1 g/mol |
IUPAC Name |
bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl)methyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C48H70O4/c1-31(2)33-15-19-39-35(27-33)17-21-41-45(5,23-11-25-47(39,41)7)29-51-43(49)37-13-9-10-14-38(37)44(50)52-30-46(6)24-12-26-48(8)40-20-16-34(32(3)4)28-36(40)18-22-42(46)48/h9-10,13-14,27-28,31-34,39-42H,11-12,15-26,29-30H2,1-8H3 |
InChI Key |
XWLUOSGZFMLRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)COC(=O)C4=CC=CC=C4C(=O)OCC5(CCCC6(C5CCC7=CC(CCC76)C(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroabietyl phthalate is synthesized through the esterification of dihydroabietyl alcohol with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Dihydroabietyl phthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions are carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of this compound derivatives with hydroxyl groups.
Reduction: Production of dihydroabietyl alcohol.
Substitution: Introduction of halogen atoms into the compound.
Scientific Research Applications
Dihydroabietyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which dihydroabietyl phthalate exerts its effects involves its interaction with polymer chains, enhancing flexibility and durability. It acts by inserting itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains.
Molecular Targets and Pathways Involved:
Polymer Chains: this compound targets polymer chains, disrupting their crystalline structure and increasing flexibility.
Cell Membranes: In biological applications, it interacts with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Phthalate Compounds
Structural and Functional Differences
Phthalates are esters of phthalic acid, differentiated by their alkyl or aryl side chains. Dihydroabietyl phthalate’s unique abietyl-derived side chain distinguishes it from other phthalates. Below is a comparative analysis:
Table 1: Structural and Functional Properties
Key Observations :
- Thermal Stability : this compound’s hydrogenated abietyl group enhances thermal resistance, making it suitable for fluxes, whereas DEHP and DBP are optimized for plasticizing at lower temperatures.
- Reactivity : Unlike halogenated fluxes, this compound avoids residue formation due to its carbon/hydrogen/oxygen composition .
Toxicity and Regulatory Status
Table 2: Health and Regulatory Profiles
Notes:
- Regulatory scrutiny focuses on consumer-facing phthalates (DEHP, DBP), whereas this compound’s industrial niche may reduce exposure risks .
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